2,4-ジアミノプテリジン

説明

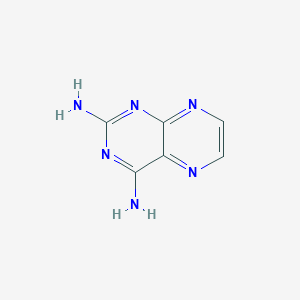

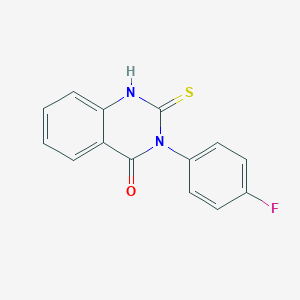

2,4-Diaminopteridine, also known as 2,4-DAP, is an essential amino acid derivative that is used in a variety of scientific research applications. It is synthesized from a combination of the amino acids phenylalanine and glycine and is a white crystalline solid at room temperature. 2,4-DAP is a versatile compound that has been used for a variety of research purposes, including biochemical and physiological studies, as well as laboratory experiments.

科学的研究の応用

プテリジンおよびプテリンの合成

2,4-ジアミノプテリジンは、生物学的システムにおいて重要な化合物である、様々なプテリジンおよびプテリンの合成における前駆体として役立ちます。 研究者らは、求核置換反応によって、一連の新しい6-置換2,4-ジアミノプテリジンおよびプテリンを合成してきました . これらの化合物は、多くの代謝プロセスの中心である、C1-転移および酸化的水酸化反応に関与するため、極めて重要です .

創薬における結合親和性

この化合物は、特にがんおよび細菌感染症のための創薬において、重要な標的である、ジヒドロ葉酸レダクターゼに対する結合親和性について研究されてきました。 2,4-ジアミノプテリジンとの複合体の結合エネルギー計算は、結合エネルギーに定量的な洞察を提供し、これは新規阻害剤の合成前に結合エネルギーを予測するために有益です .

神経学的および精神医学的疾患研究

プテリジンの誘導体であるテトラヒドロビオプテリンの異常なレベルは、非定型フェニルケトン尿症、パーキンソン病、遺伝性ジストニア、老人性認知症、アルツハイマー病などの神経学的および精神医学的疾患に関連付けられています。 2,4-ジアミノプテリジン関連の研究は、これらの状態の理解と潜在的な治療に貢献する可能性があります .

化学変換および官能基反応

この化合物は、2,4-ジアミノプテリジンを対応するプテリンに変換することを可能にする、酸および塩基加水分解を含む化学変換に使用されます。 これは、反応機構の研究と合成方法論の開発にとって重要です .

タンパク質相互作用研究

2,4-ジアミノプテリジンは、タンパク質相互作用の研究、特に薬物が標的に結合する方法に突然変異がどのように影響するかを理解するために使用されます。 この研究は、副作用の少ないより効果的な薬剤の開発に不可欠です .

生合成経路分析

すべてのプテリジンの生合成には、GTPからジヒドロネオプテリン三リン酸への変換が含まれ、これは天然に存在するプテリジンの母物質と考えられています。 2,4-ジアミノプテリジンはこの経路で役割を果たし、その研究は生物学的に重要な化合物の生合成の理解に役立ちます .

作用機序

Target of Action

The primary target of 2,4-Diaminopteridine is the presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential of neurons and their blockade leads to an increase in presynaptic calcium concentrations .

Mode of Action

2,4-Diaminopteridine, being a quaternary ammonium compound, acts by blocking the presynaptic potassium channels . This blockade prolongs the action potential and subsequently increases the concentration of calcium in the presynaptic neurons . The increased calcium concentration then influences the release of neurotransmitters, affecting the overall neuronal signaling .

Biochemical Pathways

The action of 2,4-Diaminopteridine affects the phosphatidylinositol-3-kinase (PI3K) pathway . PI3K plays a key role in various cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The inhibition of PI3K by 2,4-Diaminopteridine can therefore have significant effects on these cellular processes .

Pharmacokinetics

The pharmacokinetics of 2,4-Diaminopteridine involves its metabolism through acetylation to 3-N-acetylamifampridine . The systemic exposure to 2,4-Diaminopteridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype . The compound is excreted through the kidneys, with 19% unmetabolized and 74-81% as 3-N-acetylamifampridine .

Result of Action

The action of 2,4-Diaminopteridine leads to a reduction in the frequency of miniature endplate potentials of normal amplitude, and insufficient acetylcholine levels for the activation of postsynaptic muscle fibers following a single nerve impulse . This results in the reduction of the compound muscle action potential (CMAP) .

将来の方向性

生化学分析

Biochemical Properties

2,4-Diaminopteridine has been found to interact with various enzymes and proteins. For instance, it has been synthesized as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the metabolic pathway of folic acid . The interaction between 2,4-Diaminopteridine and DHFR is believed to inhibit the enzyme’s activity, thereby affecting the metabolic processes that rely on folic acid .

Cellular Effects

The effects of 2,4-Diaminopteridine on cellular processes are largely dependent on its interactions with enzymes like DHFR. By inhibiting DHFR, 2,4-Diaminopteridine can influence cell function by disrupting folic acid metabolism, which plays a crucial role in cell growth and division . This disruption can affect cell signaling pathways, gene expression, and overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,4-Diaminopteridine involves its binding interactions with biomolecules like DHFR. As a DHFR inhibitor, 2,4-Diaminopteridine binds to the enzyme and prevents it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in folic acid metabolism . This inhibition can lead to changes in gene expression and other downstream effects .

Dosage Effects in Animal Models

While specific studies on 2,4-Diaminopteridine’s dosage effects in animal models are limited, related compounds have been observed to have varying effects at different dosages. These effects can range from therapeutic benefits at lower doses to potential toxicity or adverse effects at higher doses .

Metabolic Pathways

2,4-Diaminopteridine is involved in the metabolic pathway of folic acid, specifically in the conversion of dihydrofolate to tetrahydrofolate . This process involves the enzyme DHFR, which 2,4-Diaminopteridine inhibits .

Subcellular Localization

Given its role as a DHFR inhibitor, it is likely to be found in locations where DHFR is present, such as the cytoplasm

特性

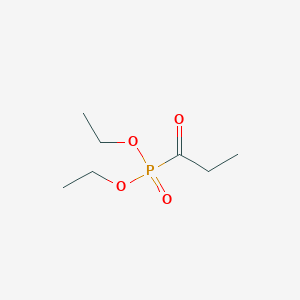

IUPAC Name |

pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITCTUNIFJOTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324980 | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1127-93-1 | |

| Record name | 2,4-Pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminopteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-PTERIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of 2,4-Diaminopteridine and its derivatives?

A1: 2,4-Diaminopteridine and its derivatives primarily target dihydrofolate reductase (DHFR) [, , ]. This enzyme plays a crucial role in the folic acid cycle, which is essential for the synthesis of purines, thymidylate, and several amino acids.

Q2: How does the interaction of 2,4-Diaminopteridine with DHFR impact downstream cellular processes?

A2: By inhibiting DHFR, 2,4-Diaminopteridines disrupt the folic acid cycle, leading to a depletion of tetrahydrofolate, a crucial cofactor for various metabolic reactions. This depletion ultimately hinders DNA, RNA, and protein synthesis, impacting cell growth and proliferation [, ].

Q3: Are there differences in the binding affinity of 2,4-Diaminopteridines towards DHFR from different species?

A3: Yes, significant differences in binding affinity exist. Studies have shown that structural modifications at the 6 and 7 positions of the pteridine ring can significantly influence selectivity for DHFR from different species, including microbial sources like Pneumocystis carinii and Toxoplasma gondii, compared to mammalian enzymes [, , ]. This selectivity is crucial for developing effective and safe antimicrobial and antiparasitic agents.

Q4: What is the molecular formula and weight of 2,4-Diaminopteridine?

A4: The molecular formula of 2,4-Diaminopteridine is C6H6N6 and its molecular weight is 162.15 g/mol.

Q5: Is there spectroscopic data available to characterize 2,4-Diaminopteridine?

A5: Yes, UV-Vis spectroscopy is commonly employed for the characterization of 2,4-Diaminopteridines [, ]. Additionally, techniques like NMR and mass spectrometry are utilized for structural elucidation and identification of these compounds [, ].

Q6: How has computational chemistry contributed to understanding 2,4-Diaminopteridines?

A6: Computational methods, like molecular docking and free-energy perturbation calculations, are valuable tools for predicting binding modes and affinities of 2,4-Diaminopteridine derivatives to DHFR [, , ]. These methods provide insights into the structural features influencing binding, thereby guiding the design of new inhibitors with improved potency and selectivity.

Q7: What are the key structural features influencing the activity and selectivity of 2,4-Diaminopteridines?

A7: Research indicates that substituents at the 6 and 7 positions of the pteridine ring greatly impact activity and selectivity. For instance, bulky lipophilic groups at these positions often enhance selectivity towards microbial DHFR over mammalian DHFR [, ]. Additionally, the presence and nature of substituents at the N10 position can affect potency and pharmacological properties [].

Q8: Can you provide an example of how SAR studies have guided the development of improved 2,4-Diaminopteridine-based inhibitors?

A8: Studies investigating the replacement of the benzoyl group in methotrexate with a 1-naphthoyl group demonstrated that this modification could lead to increased inhibitory potency against specific tumor cell lines []. Such findings highlight the importance of SAR studies in optimizing the structure of 2,4-Diaminopteridines for enhanced activity and selectivity against specific targets.

Q9: What analytical techniques are employed to determine the concentration of methotrexate, a prominent 2,4-Diaminopteridine derivative, in biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for analyzing methotrexate in plasma and other biological matrices [, ]. This method often involves an oxidation step to convert methotrexate into highly fluorescent 2,4-diaminopteridine-6-carboxylic acid, enabling sensitive detection and quantification.

Q10: What are the known mechanisms of resistance to 2,4-Diaminopteridine antifolates?

A10: Resistance mechanisms to 2,4-Diaminopteridine antifolates can involve mutations in the DHFR enzyme, leading to reduced binding affinity for the inhibitors []. Additionally, altered drug transport, such as decreased uptake or increased efflux of the antifolate, can contribute to resistance [].

Q11: Is there cross-resistance between different classes of antifolates?

A11: Yes, cross-resistance has been observed between different classes of antifolates, such as 2,4-diaminopteridines, 2,4-diaminopyrimidines, and 2,4-diaminoquinazolines. This cross-resistance often involves shared resistance mechanisms, such as mutations in the DHFR enzyme [].

Q12: What are some of the future directions in 2,4-Diaminopteridine research?

A12: Ongoing research focuses on designing and synthesizing novel 2,4-Diaminopteridine derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. Exploring new targets beyond DHFR, such as other enzymes in the folate pathway or unrelated pathways, is another promising avenue for future research.

Q13: Beyond their use as antimicrobial and anticancer agents, are there other potential applications of 2,4-Diaminopteridines?

A13: Yes, the unique chemical structure and biological properties of 2,4-Diaminopteridines make them attractive scaffolds for developing therapeutics for a wider range of diseases. These include inflammatory diseases, parasitic infections, and even cancer immunotherapy, highlighting their versatility as a privileged scaffold in medicinal chemistry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)